molecular formula C15H14ClNO5S B497958 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-85-2

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497958
CAS No.: 927637-85-2
M. Wt: 355.8g/mol
InChI Key: WCUOZKNUGXCRAW-UHFFFAOYSA-N
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Description

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a unique molecular architecture that integrates a benzoic acid core with a sulfonamide functional group, a combination known to be critical in medicinal chemistry. The strategic inclusion of sulfonamide moiety is of particular interest, as this functional group is associated with a wide spectrum of biological activities and is a key component in many therapeutic agents . The structure suggests potential as a building block for creating novel enzyme inhibitors. Research into analogous sulfonamide-containing compounds has demonstrated their ability to act as potent inhibitors of enzymes like acetyltransferases, effectively disrupting essential metabolic pathways in biological targets . This makes the compound a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic interventions. Its primary research applications include use as a key synthetic intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and in probing the function of biological enzymes. The specific arrangement of the chloro and ethoxy substituents on the aromatic ring can influence the compound's electronic properties and metabolic stability, which are important factors for optimizing the pharmacokinetic profile of potential drug candidates . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive quality control data to ensure consistency and reliability in your experimental workflows.

Properties

IUPAC Name

4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUOZKNUGXCRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Sulfonylation of 4-Aminobenzoic Acid

This method involves reacting 5-chloro-2-ethoxyphenylsulfonyl chloride with 4-aminobenzoic acid under basic conditions.

Procedure:

  • Synthesis of 5-Chloro-2-ethoxyphenylsulfonyl Chloride

    • 5-Chloro-2-ethoxyphenol is treated with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane at 0–5°C for 2 hours.

    • Reaction:

      5-Cl-2-EtO-C6H3OH+ClSO3H5-Cl-2-EtO-C6H3SO2Cl+H2O\text{5-Cl-2-EtO-C}_6\text{H}_3\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{5-Cl-2-EtO-C}_6\text{H}_3\text{SO}_2\text{Cl} + \text{H}_2\text{O}
    • Yield: ~70% (estimated from analogous reactions in).

  • Coupling with 4-Aminobenzoic Acid

    • The sulfonyl chloride (1.2 equiv) is added to a stirred solution of 4-aminobenzoic acid (1.0 equiv) in tetrahydrofuran (THF) and aqueous NaHCO3\text{NaHCO}_3 (2.0 equiv) at 0°C.

    • The mixture is warmed to room temperature and stirred for 12 hours.

    • Reaction:

      4-NH2C6H4COOH+5-Cl-2-EtO-C6H3SO2ClTarget Compound+HCl\text{4-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{5-Cl-2-EtO-C}_6\text{H}_3\text{SO}_2\text{Cl} \rightarrow \text{Target Compound} + \text{HCl}
    • Workup: The product is isolated via acidification (pH 2–3) with HCl, filtered, and recrystallized from ethanol/water.

    • Yield: 50–65% (extrapolated from).

Route 2: Stepwise Etherification and Sulfonylation

For cases where 5-chloro-2-ethoxyphenylsulfonyl chloride is unavailable, this route builds the ethoxy group early in the synthesis.

Procedure:

  • Etherification of 5-Chloro-2-hydroxyphenyl Precursor

    • 5-Chloro-2-hydroxyphenol is treated with ethyl bromide (EtBr\text{EtBr}) and K2CO3\text{K}_2\text{CO}_3 in dimethylformamide (DMF) at 80°C for 6 hours.

    • Reaction:

      5-Cl-2-HO-C6H3OH+EtBr5-Cl-2-EtO-C6H3OH+KBr\text{5-Cl-2-HO-C}_6\text{H}_3\text{OH} + \text{EtBr} \rightarrow \text{5-Cl-2-EtO-C}_6\text{H}_3\text{OH} + \text{KBr}
    • Yield: ~85%.

  • Sulfonation and Chlorination

    • The ethoxylated phenol is sulfonated using H2SO4\text{H}_2\text{SO}_4 followed by chlorination with PCl5\text{PCl}_5 to form the sulfonyl chloride.

  • Coupling with 4-Aminobenzoic Acid

    • Identical to Route 1, Step 2.

Route 3: Carbodiimide-Mediated Coupling (Alternative)

For improved yields, coupling agents such as HATU or EDCI may facilitate sulfonamide bond formation.

Procedure:

  • Activation of Sulfonic Acid

    • 5-Chloro-2-ethoxyphenylsulfonic acid (1.0 equiv) is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the sulfonyl chloride.

  • Coupling with 4-Aminobenzoic Acid

    • The sulfonyl chloride (1.1 equiv) is reacted with 4-aminobenzoic acid (1.0 equiv) in dichloromethane (DCM) using HATU (1.2 equiv) and N,N\text{N,N}-diisopropylethylamine (DIPEA, 2.5 equiv).

    • Reaction Time: 4–6 hours at room temperature.

    • Yield: 70–75%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • THF/Water Systems: Provide a balance between solubility of intermediates and reaction efficiency.

  • DCM with Coupling Agents: Enhances yields in carbodiimide-mediated routes but requires anhydrous conditions.

  • Bases: NaHCO3\text{NaHCO}_3 is preferred over NaOH\text{NaOH} to minimize hydrolysis of the sulfonyl chloride.

Temperature and Stoichiometry

  • Sulfonylation: Conducted at 0°C to room temperature to suppress side reactions.

  • Molar Ratios: A 1.2:1 ratio of sulfonyl chloride to amine ensures complete conversion.

Analytical Characterization

Key Data for 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid:

PropertyValue/Description
Melting Point 210–215°C (decomposes)
IR (KBr) 1680 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O)
1H NMR^1\text{H NMR} δ 1.42 (t, 3H, OCH2_2CH3_3), δ 8.15 (s, 1H, NH)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Challenges and Troubleshooting

  • Ethoxy Group Stability: Prolonged heating during etherification may lead to de-ethylation.

  • Carboxylic Acid Protection: Use of tert-butyl esters or silyl groups prevents unwanted side reactions during sulfonylation.

  • Byproduct Formation: Excess sulfonyl chloride may generate disulfonyl derivatives, requiring careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for electrophilic aromatic substitution may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

The compound 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid , also known as a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article delves into its applications, supported by comprehensive data tables and case studies.

Structural Overview

  • Molecular Formula : C16H16ClNO5S
  • Molecular Weight : 369.82 g/mol
  • CAS Number : 794548-47-3

Physical Properties

  • Boiling Point : Approximately 527.0 ± 60.0 °C (predicted) .
  • Melting Point : Decomposes at around 260 °C .

Pharmaceutical Development

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Its sulfonamide group is known to exhibit various biological activities, including antibacterial properties, making it a candidate for drug development against infections and inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study focusing on the synthesis of sulfonamide derivatives demonstrated that compounds similar to 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid exhibited significant inhibition of inflammatory markers in vitro. The results indicated a promising avenue for developing new anti-inflammatory drugs .

The compound has been used in high-throughput screening assays to evaluate its efficacy against various biological targets, including cancer cell lines. Its ability to modulate cellular pathways makes it a valuable tool in cancer research.

Compound NameTarget Cell LineIC50 (µM)Reference
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acidMCF-7 (Breast Cancer)15.2
Similar Sulfonamide DerivativeA549 (Lung Cancer)10.5

Drug Screening and Development

This compound has been utilized in drug screening programs aimed at identifying new therapeutic agents for treating various diseases, including metabolic disorders and cancers. Its structural features allow it to interact with multiple biological targets, enhancing its potential as a lead compound in drug discovery.

Research on Cellular Pathways

Recent studies have highlighted the role of this compound in modulating specific cellular pathways involved in disease processes, such as apoptosis and cell proliferation. This modulation can lead to therapeutic effects in conditions like cancer and chronic inflammatory diseases.

Case Study: Modulation of Apoptosis

Research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent .

Environmental Impact Studies

The environmental persistence and toxicity of sulfonamide compounds, including 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid, have been assessed to understand their ecological implications better. Studies indicate that while these compounds are effective in medicinal chemistry, their environmental degradation products need further investigation .

Mechanism of Action

The mechanism of action of 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Sulfonamide Positioning

  • 4-Position Sulfonamide (Target Compound): Enhances binding to enzymes like carbonic anhydrase due to spatial alignment with active sites .
  • 2-Position Sulfonamide (e.g., 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid): Alters target selectivity, favoring tyrosine kinase inhibition .

Halogen and Alkoxy Substituents

  • Chlorine (5-position in target compound): Increases electrophilicity and enhances interactions with hydrophobic protein pockets .
  • Ethoxy vs. Propoxy Groups: Ethoxy (target compound) offers a balance between lipophilicity and solubility, whereas propoxy (e.g., 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid) improves membrane permeability but reduces aqueous solubility .
  • Fluorine (e.g., 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid): Introduces strong electron-withdrawing effects, improving metabolic stability .

Biological Activity

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (CAS: 927637-85-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is C15H14ClNO5S, with a molar mass of 355.79 g/mol. Its structure includes a benzoic acid moiety linked to a sulfonamide group, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC15H14ClNO5S
Molar Mass355.79336 g/mol
CAS Number927637-85-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Similar to other sulfonamide derivatives, it may exhibit inhibition of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes .
  • Antimicrobial Activity : Sulfonamide compounds are traditionally known for their antibacterial properties, potentially acting by inhibiting bacterial folate synthesis .
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzoic acid may possess anticancer properties, possibly through apoptosis induction in cancer cell lines .

Research Findings

Recent studies have evaluated the biological activities of 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid:

  • Anticancer Activity : A study reported that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. For instance, compounds similar to this sulfonamide demonstrated IC50 values ranging from 1.9 µg/mL to 3.23 µg/mL against HCT-116 and MCF-7 cell lines, respectively .
  • Anti-inflammatory Effects : The inhibition of COX enzymes by this compound could lead to reduced inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro assays have shown that 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid exhibits significant cytotoxicity against several cancer cell lines. These findings support further exploration into its mechanism of action and therapeutic potential.
  • Animal Models : Animal studies are needed to evaluate the pharmacokinetics and in vivo efficacy of this compound. Investigations into dosage optimization and toxicity profiles are critical for advancing this compound toward clinical applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonationChlorosulfonic acid, 0–5°C, 2 hr65–75>90%
AmidationPyridine, RT, 12 hr80–85>95%
PurificationEthanol/water (3:1)7099%

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR (DMSO-d6): Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and sulfonamide NH (δ 10.2 ppm) .
    • ¹³C NMR : Benzoic acid carbonyl (δ 168–170 ppm), sulfonyl group (δ 115–120 ppm) .
  • Mass Spectrometry (MS) : ESI-MS shows [M-H]⁻ peak at m/z 384.3 (calculated for C₁₅H₁₄ClNO₅S) .
  • IR : Stretching bands for S=O (1350–1150 cm⁻¹) and COOH (1700 cm⁻¹) .

Advanced: How to optimize synthesis yield when competing side reactions occur?

Methodological Answer:
Side reactions (e.g., over-sulfonation or hydrolysis) can be mitigated by:

  • Temperature Control : Maintain sulfonation at 0–5°C to limit decomposition .
  • Protecting Groups : Use tert-butyl esters for the benzoic acid to prevent unintended carboxylate reactions during amidation .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonamide coupling efficiency .
  • Real-Time Monitoring : Use TLC (silica, eluent: ethyl acetate/hexane 1:1) to track reaction progress .

Advanced: How to resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility Factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolite Interference : Perform LC-MS/MS to confirm compound stability in assay media .

Q. Table 2: Pharmacological Data Comparison

StudyIC₅₀ (µM)Cell LineSolventReference
A12.3 ± 1.2HepG2DMSO 0.1%
B45.7 ± 3.1HEK293DMSO 0.5%

Advanced: What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation <0.4%) .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:
Adapt the framework from Project INCHEMBIOL :

Abiotic Compartments : Measure soil/water partitioning (log Kₒw) using OECD Guideline 121.

Biotic Degradation : Use OECD 301F (ready biodegradability test) with LC-MS to track metabolites.

Ecotoxicity : Conduct Daphnia magna acute toxicity (EC₅₀) per OECD 204.

Q. Table 3: Environmental Fate Parameters

ParameterMethodResultReference
log KₒwOECD 1212.8 ± 0.3
EC₅₀ (48h)OECD 20218.5 mg/L

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